molecular formula C7H7NS B13485548 2-(5-Methylthiophen-3-yl)acetonitrile

2-(5-Methylthiophen-3-yl)acetonitrile

Cat. No.: B13485548
M. Wt: 137.20 g/mol
InChI Key: STMUCCWHUNLHJX-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-3-yl)acetonitrile is an organic compound with the molecular formula C7H7NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-3-yl)acetonitrile typically involves the reaction of 5-methylthiophene with acetonitrile in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The choice of catalyst, reaction temperature, and solvent can be optimized to maximize yield and purity. The compound is then purified through standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylthiophen-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-3-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiophen-3-yl)acetonitrile is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

2-(5-methylthiophen-3-yl)acetonitrile

InChI

InChI=1S/C7H7NS/c1-6-4-7(2-3-8)5-9-6/h4-5H,2H2,1H3

InChI Key

STMUCCWHUNLHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC#N

Origin of Product

United States

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